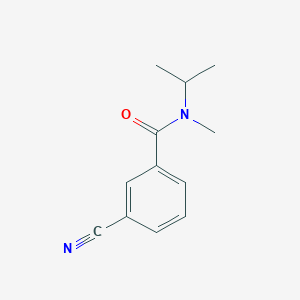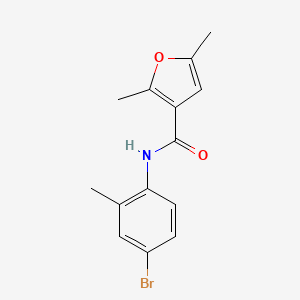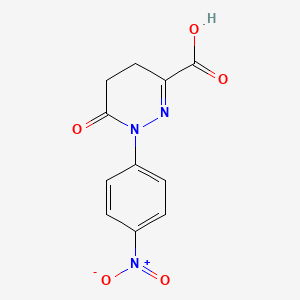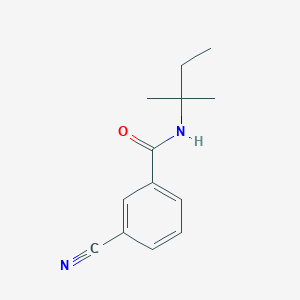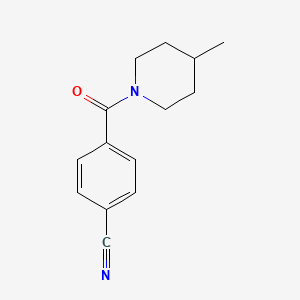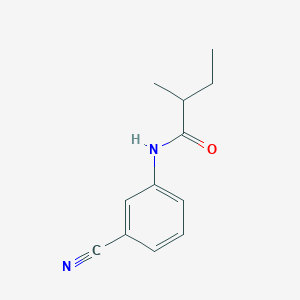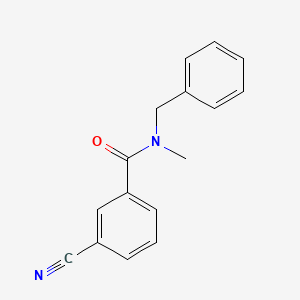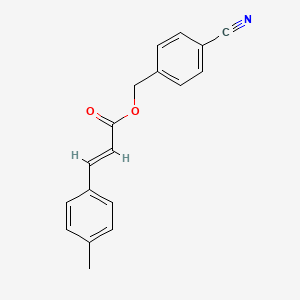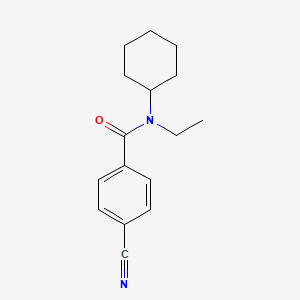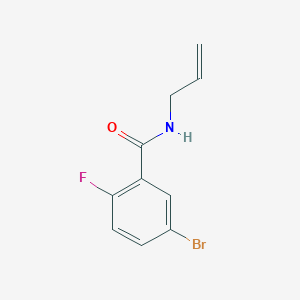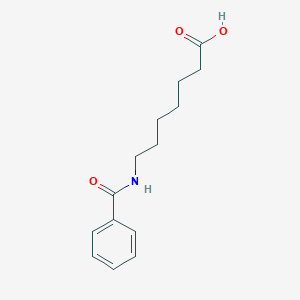
7-Benzamidoheptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Benzamidoheptanoic acid, also known as BHA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BHA is a derivative of heptanoic acid, which is a fatty acid found in various foods and is also produced by the body. BHA has been found to possess a range of biochemical and physiological effects, making it a promising molecule for further investigation.
Mecanismo De Acción
The mechanism of action of 7-Benzamidoheptanoic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 7-Benzamidoheptanoic acid has been found to inhibit the activity of certain enzymes involved in inflammation, which may contribute to its anti-inflammatory effects. 7-Benzamidoheptanoic acid has also been found to modulate the activity of certain receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
7-Benzamidoheptanoic acid has been found to possess a range of biochemical and physiological effects. One of the most notable effects is its ability to inhibit the activity of certain enzymes involved in inflammation. 7-Benzamidoheptanoic acid has also been found to modulate the activity of certain receptors in the brain, which may contribute to its neuroprotective effects. Additionally, 7-Benzamidoheptanoic acid has been found to possess antioxidant properties, which may contribute to its overall health benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 7-Benzamidoheptanoic acid in lab experiments is its relatively low toxicity. 7-Benzamidoheptanoic acid has been found to have a low level of toxicity in various animal studies, making it a relatively safe compound to work with. However, one limitation of using 7-Benzamidoheptanoic acid in lab experiments is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving 7-Benzamidoheptanoic acid. One area of research involves the study of 7-Benzamidoheptanoic acid as a potential therapeutic agent for various diseases, such as arthritis and Alzheimer's disease. Another area of research involves the study of 7-Benzamidoheptanoic acid as a potential anti-cancer agent, as it has been found to possess anti-tumor properties in various animal studies. Additionally, there is potential for 7-Benzamidoheptanoic acid to be used in the development of new drugs and therapies, as its unique chemical structure and properties make it a promising molecule for further investigation.
Métodos De Síntesis
The synthesis of 7-Benzamidoheptanoic acid can be achieved through a multi-step process involving the reaction of heptanoic acid with various reagents. One commonly used method involves the reaction of heptanoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with benzylamine to form the benzamide derivative. The benzamide is then hydrolyzed to yield the final product, 7-Benzamidoheptanoic acid.
Aplicaciones Científicas De Investigación
7-Benzamidoheptanoic acid has been found to possess a range of potential applications in scientific research. One of the most promising areas of research involves the study of 7-Benzamidoheptanoic acid as a potential therapeutic agent for various diseases. For example, 7-Benzamidoheptanoic acid has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. 7-Benzamidoheptanoic acid has also been found to possess neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
7-benzamidoheptanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-13(17)10-6-1-2-7-11-15-14(18)12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCXFMZMNBCOJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

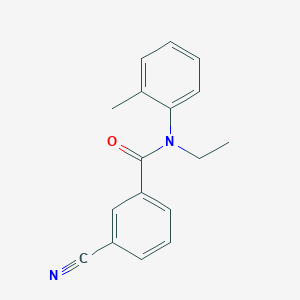
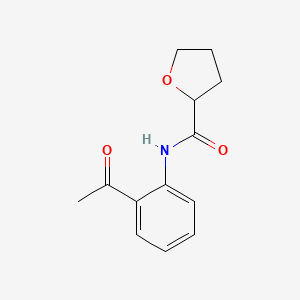
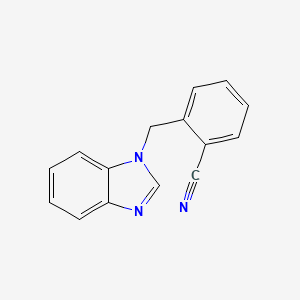
![3-[(2-Oxoquinoxalin-1-yl)methyl]benzonitrile](/img/structure/B7469390.png)
